Enhanced Lipophilicity (LogP) as a Critical Parameter for Drug Design
3,5-Difluorophenylacetonitrile exhibits a significantly higher calculated lipophilicity (Consensus LogP = 2.39) compared to its 2,4- and 2,6-difluoro regioisomers (LogP = 2.03) [1]. This difference of 0.36 log units is substantial and can influence membrane permeability and bioavailability in drug candidates. For procurement, selecting the 3,5-isomer may be essential for achieving the desired pharmacokinetic profile when the difluorophenylacetonitrile moiety is incorporated into a lead compound.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | Consensus LogP = 2.39 |
| Comparator Or Baseline | 2,4-Difluorophenylacetonitrile: LogP = 2.03; 2,6-Difluorophenylacetonitrile: LogP = 2.03 |
| Quantified Difference | Δ LogP = +0.36 (more lipophilic) |
| Conditions | Computational prediction values from authoritative chemical databases. |
Why This Matters
Higher LogP value indicates greater lipophilicity, which can directly affect a drug candidate's absorption, distribution, and target engagement, making the 3,5-isomer a distinct choice for optimizing these properties.
- [1] BOC Sciences. (n.d.). 2,4-Difluorophenylacetonitrile. Building Block Data. View Source
